![molecular formula C16H17F3N2O B2950436 4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1258695-93-0](/img/structure/B2950436.png)
4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopropyl group, a prop-2-yn-1-yl group, and a trifluoroethyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Cyclopropylamine Intermediate: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Alkyne Addition: The prop-2-yn-1-yl group is introduced via a nucleophilic substitution reaction with propargyl bromide.
Amide Formation: The final step involves the coupling of the intermediate with 2,2,2-trifluoroethylbenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Formation of azides or thiol-substituted products.
科学研究应用
4-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biology: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Industry: It is explored for its use in the synthesis of advanced polymers and other industrial chemicals.
作用机制
The mechanism of action of 4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic or chemical effects.
相似化合物的比较
Similar Compounds
4-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the cyclopropyl and alkyne groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
4-[[cyclopropyl(prop-2-ynyl)amino]methyl]-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c1-2-9-21(14-7-8-14)10-12-3-5-13(6-4-12)15(22)20-11-16(17,18)19/h1,3-6,14H,7-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHNISHDRAYLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=C(C=C1)C(=O)NCC(F)(F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)
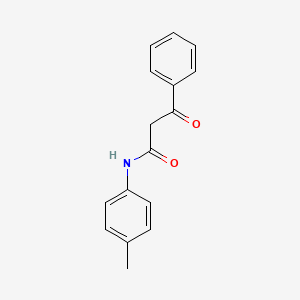
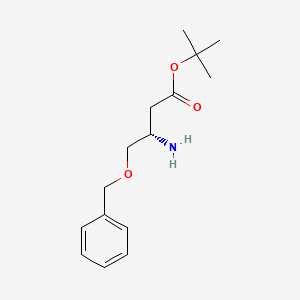
![1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2950361.png)
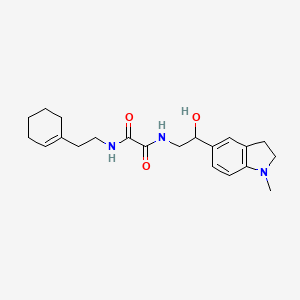
![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2950366.png)
![3,5-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2950367.png)
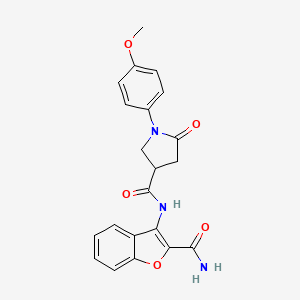
![6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2950370.png)
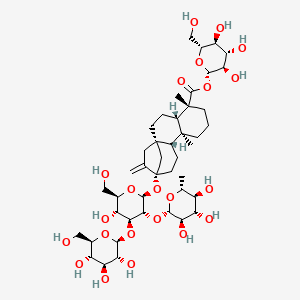
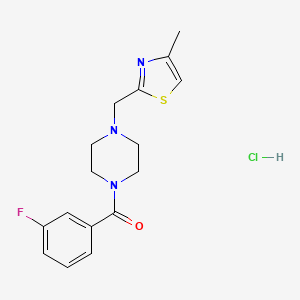
![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)
![7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2950375.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)
